Azide-PEG1-Val-Cit-PABC-OH
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Overview
Description
Azide-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and a polyethylene glycol (PEG) unit, which enhances its solubility in aqueous solutions. The Val-Cit-PABC moiety is a peptide-based linker that is specifically cleaved by cathepsin B, an enzyme found in lysosomes. This specificity allows for the targeted release of the drug payload within the cell, making it a valuable tool in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically begins with the preparation of the PEG unit, followed by the introduction of the azide group. The Val-Cit-PABC moiety is then attached through peptide coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
Azide-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in an aqueous solvent at room temperature
SPAAC: This reaction uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including bioconjugation and drug delivery .
Scientific Research Applications
Azide-PEG1-Val-Cit-PABC-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the development of targeted drug delivery systems, particularly in the synthesis of ADCs
Medicine: Utilized in the design of targeted cancer therapies, where the compound helps deliver cytotoxic drugs specifically to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where its unique properties are leveraged for various applications
Mechanism of Action
Azide-PEG1-Val-Cit-PABC-OH exerts its effects through the specific cleavage of the Val-Cit-PABC linker by cathepsin B. This enzyme is predominantly found in lysosomes, ensuring that the drug payload is released only within the target cells. The azide group allows for efficient conjugation with other molecules through click chemistry, facilitating the targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG1-Val-Cit-PABC-PNP: Another cleavable linker used in ADC synthesis, with similar properties and applications
Azido-PEG1-Val-Cit-PAB-OH: A related compound with a similar structure, used in the synthesis of ADCs
Uniqueness
Azide-PEG1-Val-Cit-PABC-OH stands out due to its high specificity for cathepsin B cleavage and its efficient conjugation capabilities through click chemistry. These properties make it a valuable tool in the development of targeted drug delivery systems and advanced materials .
Properties
Molecular Formula |
C23H36N8O6 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |
InChI Key |
BDMOXMNQSIHXBI-LROBGIAVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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